molecular formula C14H21N5O B4347585 N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide

Cat. No.: B4347585
M. Wt: 275.35 g/mol
InChI Key: HAGATCOWRLMIOX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide typically involves a multi-step process. One common method involves the reaction of propargylic alcohols with N,N-diprotected hydrazines under acid-catalyzed conditions, followed by base-mediated cyclization . This approach is efficient and yields a variety of 3,5-disubstituted pyrazoles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound with a simpler structure.

    1-methyl-1H-pyrazole-5-carboxamide: A related compound with similar functional groups.

    3,5-disubstituted pyrazoles: Compounds with different substituents on the pyrazole ring.

Uniqueness

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and carboxamide functional groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-14(2,3)12(10-19-9-5-7-16-19)17-13(20)11-6-8-15-18(11)4/h5-9,12H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGATCOWRLMIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=CC=N1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide
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N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide
Reactant of Route 6
N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-2-methylpyrazole-3-carboxamide

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